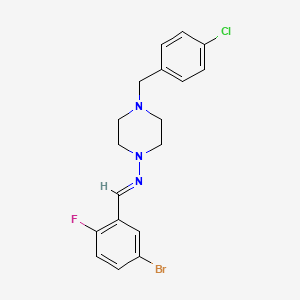

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of chemicals known for their potential in various biochemical applications, including serving as precursors for pharmaceuticals. The presence of functional groups such as bromo, fluoro, benzylidene, and piperazinamine suggests a compound that could be involved in receptor binding or enzymatic inhibition activities due to these groups' common presence in bioactive molecules.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, starting from simpler benzyl and piperazine components. These reactions may include salification, monosubstitution, and bromination to introduce the desired functional groups into the final compound. For example, the synthesis of similar piperazine derivatives has been achieved through reactions involving elimination, reduction, and bromization steps to produce compounds with potential as CCR5 antagonists and other biological activities (Bi, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR, 1H NMR, and X-ray crystallography. These analyses can confirm the presence of specific functional groups and the overall molecular conformation, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets. For instance, studies on regioisomeric bromodimethoxy benzyl piperazines have utilized GC-MS and FTIR for analytical profiling, highlighting the importance of structural analysis in distinguishing closely related compounds (Abdel-Hay, Deruiter, & Clark, 2014).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, synthesized by cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, showed potential antimicrobial activity against various bacterial and fungal strains. This research highlights the compound's relevance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Crystal Structure and Antibacterial Properties

Two new bis-Schiff bases containing a piperazine ring, derived from reactions involving 4-chloro- and 4-cyanobenzaldehyde, demonstrated good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The study provides insights into the structural attributes contributing to antibacterial efficacy (Xu et al., 2018).

Piperazine Derivative Bioactivities

New Mannich bases involving vanilin derived chalcone compound and various substituted piperazines were synthesized, showing significant cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This underlines the potential therapeutic applications of piperazine derivatives in cancer treatment and enzyme inhibition (Gul et al., 2019).

X-ray Diffraction and Biological Evaluation

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, including by single crystal XRD, revealing intermolecular interactions and moderate anthelmintic activity. This work contributes to the understanding of structural determinants for biological activity (Sanjeevarayappa et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrClFN3/c19-16-3-6-18(21)15(11-16)12-22-24-9-7-23(8-10-24)13-14-1-4-17(20)5-2-14/h1-6,11-12H,7-10,13H2/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJNXULFZVMRLV-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538775.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)

![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)

![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)

![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)